2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-19(17,18)11-6-7-15(9-11)13(16)8-10-4-2-3-5-12(10)14/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQFFEZYFZZATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be attached through a sulfonylation reaction using methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential pharmacological properties. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, making this compound a candidate for further investigation in antimicrobial therapies.
- Anticancer Properties : The presence of sulfonyl groups has been linked to enhanced biological activity against cancer cell lines. Studies show that derivatives of pyrrolidine compounds can induce apoptosis in various cancer models .
Organic Synthesis
As a versatile building block, 2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone is utilized in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can yield novel compounds with specific properties .
Biological Studies
The biological activity of this compound is attributed to its electrophilic nature and ability to interact with nucleophiles in biological systems. The chlorophenyl group may enhance binding affinity to biological targets through π-π interactions and hydrogen bonding.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- Target Compound : Contains a 2-chlorophenyl group. The chlorine atom increases lipophilicity (higher LogP) and may influence binding interactions in biological systems.
- 2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (): Substituted with a 2-methoxyphenyl group. The methoxy (-OCH₃) group is electron-donating, reducing LogP compared to chloro-substituted analogs. This substitution may improve solubility but reduce membrane permeability .
- 2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (): Features a 2,3-dichlorophenyl group.
Heterocyclic Core Modifications
- Target Compound : Utilizes a 3-(methylsulfonyl)pyrrolidine ring. The sulfone group enhances polarity, likely improving solubility and metabolic stability compared to sulfur-containing analogs (e.g., thioethers).
- 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one (): Contains a cyclohexanone core with a methylamino (-NHCH₃) substituent. The cyclohexane ring introduces conformational rigidity, which may limit binding to flexible biological targets. The amine group increases basicity, affecting pH-dependent solubility .
- However, these cores may also increase metabolic complexity .
Functional Group Analysis
Notes:
- Sulfone vs. Thioether : The sulfone group in the target compound is more polar than a thioether, leading to lower LogP and higher solubility compared to ’s analog .
- Chloro vs.
Research Implications and Gaps
- Pharmacokinetics : The target compound’s sulfone-modified pyrrolidine may offer balanced solubility and permeability, but experimental data on absorption and metabolism are lacking.
- Synthetic Accessibility : Pyrrolidine derivatives are typically synthesized via cyclization or substitution reactions, but the methylsulfonyl group’s introduction may require specialized reagents (e.g., oxidation of thioethers) .
Biological Activity
2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone, also known by its CAS number 1448057-52-0, is a synthetic organic compound that has garnered interest in various fields of biological research. Its unique structure, featuring a pyrrolidine ring and a chlorophenyl moiety, suggests potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₆ClNO₃S with a molecular weight of 301.79 g/mol. The compound includes a methylsulfonyl group, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClNO₃S |
| Molecular Weight | 301.79 g/mol |
| CAS Number | 1448057-52-0 |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of related pyrrolidine derivatives against various bacterial strains, suggesting that the methylsulfonyl group may play a crucial role in enhancing this activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, derivatives containing the methylsulfonyl group have shown promise in reducing inflammation in preclinical models .
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes or microbial resistance mechanisms .
Study on Antimicrobial Activity
A study conducted on various pyrrolidine derivatives demonstrated that compounds with similar structures to this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy, revealing promising results for future drug development.
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory properties, researchers evaluated the effects of structurally related compounds on cytokine production in vitro. Results indicated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting that the compound could be a candidate for treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone, and how can yields be maximized?
- Methodological Answer : The synthesis typically involves coupling 2-chlorophenylacetyl chloride with 3-(methylsulfonyl)pyrrolidine under anhydrous conditions. Key steps:
- Use of Schotten-Baumann conditions for amide bond formation (e.g., NaOH/CH₂Cl₂ biphasic system) to minimize hydrolysis.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
Yields >70% are achievable with rigorous exclusion of moisture .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) to confirm purity (>95%).
- NMR : Key signals include δ 2.8–3.2 ppm (pyrrolidine CH₂-SO₂), δ 7.3–7.6 ppm (chlorophenyl aromatic protons), and a ketone carbonyl at ~200 ppm in ¹³C NMR .
- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 313.1 (calculated for C₁₃H₁₅ClNO₃S) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?
- Methodological Answer : Discrepancies between experimental and predicted NMR/IR spectra often arise from conformational flexibility or solvent effects. Solutions include:
- DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G* level) to simulate spectra for comparison .
- Variable Temperature NMR : Identify dynamic processes (e.g., pyrrolidine ring puckering) causing signal broadening .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Assays : Use ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., JAK2 or EGFR).
- Molecular Docking : Employ AutoDock Vina to model interactions between the methylsulfonyl group and kinase hinge regions (e.g., PDB: 2GS7).
- SAR Studies : Modify the pyrrolidine sulfonyl group to assess impact on IC₅₀ values .
Q. What are the challenges in analyzing metabolic stability, and how can they be addressed?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor degradation via LC-MS/MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Metabolite ID : High-resolution MS (Q-TOF) to detect hydroxylation at the chlorophenyl ring or sulfonyl oxidation .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to determine optimal conditions for biological assays?
- Methodological Answer :
- Solubility Screening : Use DMSO stocks (10 mM) diluted into PBS (pH 7.4) or cell media. Measure turbidity via dynamic light scattering.
- Co-solvents : If precipitation occurs, add ≤0.1% Tween-80 or β-cyclodextrin to stabilize the solution .
- Contradiction Source : Variability often stems from lot-specific impurities (e.g., residual solvents). Re-purify via recrystallization (ethanol/water) before testing .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
